Navigating the Landscape of Phenylpyrazoles: A Technical Guide to 4-Phenyl-1H-pyrazol-1-amine
Navigating the Landscape of Phenylpyrazoles: A Technical Guide to 4-Phenyl-1H-pyrazol-1-amine
Abstract
This technical guide provides a comprehensive exploration of 4-Phenyl-1H-pyrazol-1-amine, a unique yet sparsely documented derivative within the pyrazole class of heterocyclic compounds. Recognizing the absence of a dedicated CAS number and extensive literature for this specific N-amino pyrazole, this document serves as a vital resource for researchers, scientists, and professionals in drug development. By integrating data from its well-characterized isomers, this guide offers a comparative analysis of their properties and applications. Furthermore, a plausible synthetic pathway for 4-Phenyl-1H-pyrazol-1-amine is proposed, grounded in established principles of electrophilic amination. This work aims to bridge the existing information gap and provide a solid foundation for future research and application of this promising molecule.
Introduction: The Enigma of 4-Phenyl-1H-pyrazol-1-amine
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The subject of this guide, 4-Phenyl-1H-pyrazol-1-amine, introduces a specific substitution pattern: a phenyl group at the C4 position and an amino group at the N1 position of the pyrazole ring.
A thorough search of chemical databases reveals a notable absence of a registered CAS number for 4-Phenyl-1H-pyrazol-1-amine, indicating its status as a novel or less-explored compound. This guide, therefore, adopts a deductive and comparative approach. By examining its structural isomers, for which substantial data exists, we can infer the probable characteristics and potential of the title compound.
The proposed structure for 4-Phenyl-1H-pyrazol-1-amine is as follows:
(Structure of 4-Phenyl-1H-pyrazol-1-amine)
A Comparative Analysis of 4-Phenylpyrazole Isomers
To build a comprehensive understanding of the 4-phenylpyrazole core, it is instructive to compare the known isomers. The position of the phenyl and amino groups significantly influences the molecule's physicochemical properties and biological activity.
| Compound Name | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Research Areas |
| 4-Phenyl-1H-pyrazole | 10199-68-5[3] | C₉H₈N₂ | 144.17 | Building block for synthesis of pharmaceuticals and materials.[4] |
| 4-Phenyl-1H-pyrazol-3-amine | 57999-06-1[5], 5591-70-8 | C₉H₉N₃ | 159.19 | Investigated for anticancer and anti-inflammatory activities.[1] |
| 1-Phenyl-1H-pyrazol-4-amine | 1128-53-6[6] | C₉H₉N₃ | 159.19 | Used in the development of kinase inhibitors and other therapeutic agents.[6] |
| 4-Phenyl-1H-pyrazol-5-amine | 5591-70-8[7][8], 57999-06-1[9][10] | C₉H₉N₃ | 159.19 | Precursor for fused heterocyclic systems with antimicrobial and anticancer properties.[11][12] |
Note on CAS Numbers: There appears to be some overlap in the literature regarding the CAS numbers for the 3-amino and 5-amino isomers. Researchers should verify the specific isomer through structural characterization.
Proposed Synthesis of 4-Phenyl-1H-pyrazol-1-amine: A Theoretical Protocol
The synthesis of N-amino heterocycles can be approached through several methods, with electrophilic amination being a prominent strategy.[13] Given the absence of a specific protocol for 4-Phenyl-1H-pyrazol-1-amine, the following experimental workflow is proposed based on the direct N-amination of the 4-Phenyl-1H-pyrazole precursor.
Rationale for Synthetic Approach
The N-H bond of the pyrazole ring is nucleophilic and can be targeted by electrophilic aminating agents. Reagents such as hydroxylamine-O-sulfonic acid or chloramine in the presence of a base are commonly used for such transformations. The proposed method involves the deprotonation of 4-Phenyl-1H-pyrazole to form the corresponding pyrazolide anion, which then acts as a nucleophile to attack the electrophilic nitrogen of the aminating agent.
Proposed Experimental Protocol
Step 1: Synthesis of the 4-Phenyl-1H-pyrazole Precursor The starting material, 4-Phenyl-1H-pyrazole (CAS 10199-68-5), can be synthesized via several established methods, such as the reaction of a phenyl-substituted 1,3-dicarbonyl compound with hydrazine.
Step 2: N-Amination of 4-Phenyl-1H-pyrazole
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Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Phenyl-1H-pyrazole (1.0 eq) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq), portion-wise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the pyrazolide anion.
-
Amination: In a separate flask, prepare a solution of the electrophilic aminating agent, for example, hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) or a suitable oxaziridine derivative[13][14], in the same anhydrous solvent.
-
Slowly add the solution of the aminating agent to the pyrazolide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 4-Phenyl-1H-pyrazol-1-amine.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Phenyl-1H-pyrazol-1-amine.
Predicted Physicochemical and Spectroscopic Properties
The properties of 4-Phenyl-1H-pyrazol-1-amine can be predicted based on its structure and by analogy to its isomers.
Physicochemical Properties
-
Molecular Formula: C₉H₉N₃
-
Molecular Weight: 159.19 g/mol
-
Basicity: The N1-amino group is expected to be basic, as is the N2 "pyridine-like" nitrogen of the pyrazole ring. The pKa will likely be influenced by the electronic effects of the phenyl group.
-
Solubility: Expected to have moderate solubility in polar organic solvents.
-
Hydrogen Bonding: The presence of the N-H bonds in the amino group and the pyrazole ring allows for both hydrogen bond donation and acceptance, which will influence its melting point and solubility.
Spectroscopic Characteristics
A comprehensive spectroscopic analysis is essential for the structural confirmation of the synthesized compound.[15][16]
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiplets corresponding to the protons of the phenyl group are expected in the range of δ 7.2-7.8 ppm.
-
Pyrazole Protons: Singlets for the C3-H and C5-H protons of the pyrazole ring. Their chemical shifts will be influenced by the substitution pattern.
-
NH₂ Protons: A broad singlet for the amino protons, which is exchangeable with D₂O. The chemical shift will be dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Signals corresponding to the carbon atoms of the phenyl and pyrazole rings. The chemical shifts will provide information about the electronic environment of each carbon atom.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).
-
C=C and C=N stretching vibrations associated with the aromatic phenyl and pyrazole rings.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to its molecular weight (159.19). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Potential Applications in Research and Drug Development
The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[1][12][17]
-
Kinase Inhibition: Many aminopyrazole derivatives are potent kinase inhibitors, a class of drugs widely used in oncology. The N1-amino group could potentially form key hydrogen bond interactions within the ATP-binding pocket of kinases.
-
Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in several antimicrobial and antiviral drugs. 4-Phenyl-1H-pyrazol-1-amine could serve as a lead structure for the development of new anti-infective agents.
-
Central Nervous System (CNS) Activity: Pyrazole derivatives have shown a range of CNS activities, including anticonvulsant and antidepressant effects.
-
Materials Science: N-substituted pyrazoles can act as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and material properties.
Conclusion
While 4-Phenyl-1H-pyrazol-1-amine remains a largely unexplored molecule, this technical guide provides a foundational understanding of its structure, potential synthesis, and likely properties through a deductive, science-backed approach. By leveraging the extensive knowledge available for its isomers, we can appreciate the potential of this compound in medicinal chemistry and materials science. The proposed synthetic protocol offers a tangible starting point for researchers to synthesize and characterize this novel molecule, thereby opening new avenues for discovery and innovation in the field of heterocyclic chemistry. The self-validating nature of the proposed experimental workflows, combined with a thorough comparative analysis, ensures the scientific integrity and trustworthiness of this guide.
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